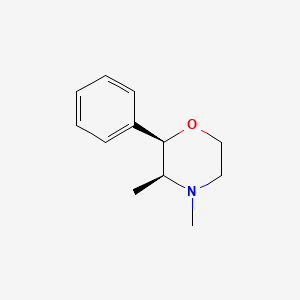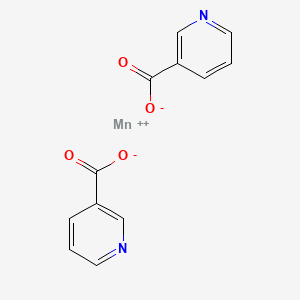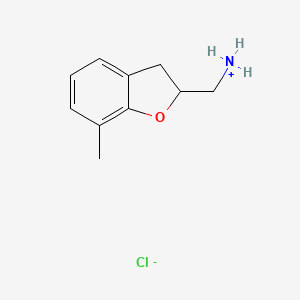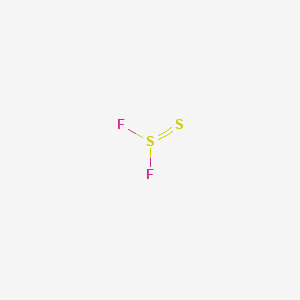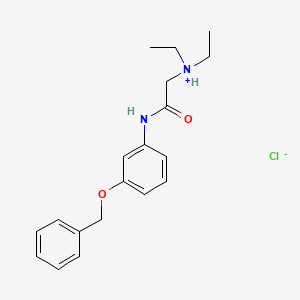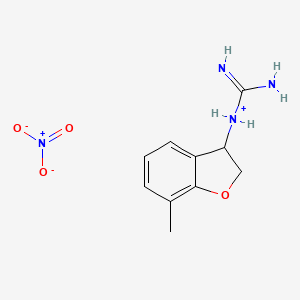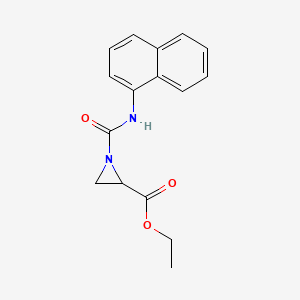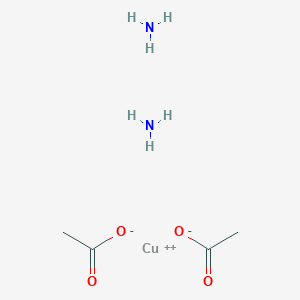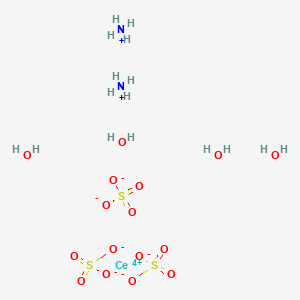
Ammoniumcerium(IV)sulfate,Ammoniumcericsulfate,Cericammoniumsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as an orange-colored solid and is known for its strong oxidizing properties, with a reduction potential of about +1.44V . This compound is widely used in various chemical processes due to its ability to act as a potent oxidizing agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammoniumcerium(IV)sulfate can be synthesized by reacting cerium(IV) sulfate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving cerium(IV) sulfate in water, followed by the addition of ammonium sulfate. The mixture is then heated to promote the formation of the desired compound, which precipitates out of the solution upon cooling .
Industrial Production Methods
In industrial settings, the production of Ammoniumcerium(IV)sulfate involves similar principles but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The compound is then filtered, washed, and dried to obtain the crystalline form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ammoniumcerium(IV)sulfate primarily undergoes oxidation reactions due to its strong oxidizing nature. It can oxidize a wide range of organic and inorganic compounds, making it a versatile reagent in redox chemistry .
Common Reagents and Conditions
Common reagents used in reactions with Ammoniumcerium(IV)sulfate include various organic substrates, reducing agents, and solvents like water or sulfuric acid. The reactions are typically carried out under controlled conditions to ensure the desired oxidation state and product formation .
Major Products Formed
The major products formed from reactions involving Ammoniumcerium(IV)sulfate depend on the specific substrates and reaction conditions. For example, it can oxidize alcohols to aldehydes or ketones, and amines to nitro compounds .
Wissenschaftliche Forschungsanwendungen
Ammoniumcerium(IV)sulfate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which Ammoniumcerium(IV)sulfate exerts its effects is primarily through its ability to accept electrons and undergo reduction. This property allows it to oxidize other compounds by transferring electrons from the substrate to the cerium(IV) ion, which is reduced to cerium(III). The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(IV)sulfate: Similar to Ammoniumcerium(IV)sulfate but without the ammonium ions.
Cericammoniumnitrate: Another cerium(IV) compound used as an oxidizing agent, particularly in organic synthesis.
Cerium(III)sulfate: A related compound where cerium is in the +3 oxidation state, used in different types of chemical reactions.
Uniqueness
Ammoniumcerium(IV)sulfate is unique due to its combination of cerium(IV) and ammonium ions, which enhances its solubility in water and makes it a more versatile reagent in aqueous solutions compared to other cerium compounds .
Eigenschaften
Molekularformel |
CeH16N2O16S3 |
|---|---|
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
diazanium;cerium(4+);trisulfate;tetrahydrate |
InChI |
InChI=1S/Ce.2H3N.3H2O4S.4H2O/c;;;3*1-5(2,3)4;;;;/h;2*1H3;3*(H2,1,2,3,4);4*1H2/q+4;;;;;;;;;/p-4 |
InChI-Schlüssel |
IQEHHGCGGFMFNK-UHFFFAOYSA-J |
Kanonische SMILES |
[NH4+].[NH4+].O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


